3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
The compound “3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a pyridazine ring, a piperazine ring, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction, while the pyridazine ring could be formed through a cyclization reaction . The piperazine ring could be introduced through a substitution reaction, and the nitrile group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridazine rings are aromatic, meaning they are planar and have a delocalized π electron system. The piperazine ring is a saturated six-membered ring with two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid. The pyrazole ring could undergo electrophilic substitution reactions, and the piperazine ring could undergo alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature due to the presence of multiple rings, which tend to increase a compound’s melting point. Its solubility would depend on the solvent used .Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridine structure have been found to have significant activity on various kinases .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the activity of those targets .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-12-14-4-6-19-13-15(14)23-8-10-24(11-9-23)16-2-3-17(22-21-16)25-7-1-5-20-25/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBZYJMCPRQXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=CN=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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